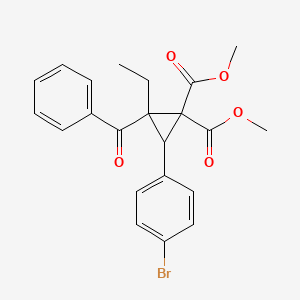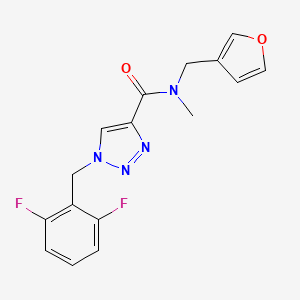![molecular formula C16H16N4O2S B5501254 N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to "N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide" involves several steps starting from intermediate compounds. For example, the synthesis of certain acetamide derivatives starts from common intermediates like chloroacetamide and reacts with different thione or thiol derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019). This process involves reactions under controlled conditions and is followed by structural confirmation using techniques like IR, NMR, and Mass spectra.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR, IR, and mass spectrometry. For instance, the structure of certain imidazole-2-ylthio acetamide derivatives was confirmed through these methods, indicating complex molecular frameworks (Duran & Demirayak, 2012).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of cyanoacetamide derivatives with phenyl isothiocyanate and hydrazonyl chlorides produces 1,3,4-thiadiazole derivatives (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of related compounds, like their crystalline structure and thermal stability, are analyzed using techniques like X-ray diffraction and thermogravimetric analysis. For example, the crystal structure of similar compounds reveals their geometric features and stability (Boechat et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity and electron transfer capabilities, are often studied using methods like density functional theory (DFT). For example, research on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide showed insights into its electrophilic nature and interaction with DNA bases (Ekici et al., 2020).
科学的研究の応用
Anticancer Activity
Several derivatives similar to the compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019). These findings are further supported by research on imidazole derivatives, which have been investigated for their ability to target bacterial strains resistant to conventional antibiotics, showcasing a broad spectrum of antibacterial activity that could be leveraged in treating infections related to cancer treatments (Daraji et al., 2021).
Antifungal and Antimicrobial Applications
Compounds structurally related to N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide have been synthesized and found to exhibit significant antifungal activity, particularly against drug-resistant strains of Candida albicans and Candida krusei (Altındağ et al., 2017). This research underscores the potential for developing new antifungal therapies to address the challenge of drug resistance.
Antimicrobial and Antibacterial Efficacy
Research into isoxazole-substituted compounds has demonstrated their efficacy as antimicrobial agents, with certain derivatives showing good activity against bacterial and fungal strains (Marri et al., 2018). This suggests their utility in developing treatments for infections where current antimicrobial options are ineffective.
Neuroprotective and Anticonvulsant Effects
Studies on compounds with similar structures have explored their neuroprotective properties, indicating potential applications in treating neurological disorders. For instance, chemical modifications of related molecules have led to observations of antioxidative effects and protection against neurotoxicity, highlighting their potential in neuroprotective therapies (Adolphe-Pierre et al., 1998).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-8-13(20-22-10)18-14(21)9-23-16-17-11(2)15(19-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNNFQURPIMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)


![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)
